Sorbitol hexaacetate

説明

Sorbitol hexaacetate is a derivative of sorbitol, a sugar alcohol that is widely used in various industries. Sorbitol itself is a natural compound that can be found in fruits and is commercially produced from renewable biomass resources. It has applications ranging from food sweeteners to pharmaceutical carriers and cosmetic emulsion stabilizers .

Synthesis Analysis

The synthesis of sorbitol derivatives can be complex, involving multiple steps and the use of chiral sources to achieve the desired stereochemistry. For instance, the synthesis of D-sorbitol was demonstrated using a procedure that involved the coupling of trans-1-iodo-2-hexene with (S,S)-hydrobenzoin stannylene acetal, followed by regio- and stereoselective transformations . Although this particular study does not directly describe the synthesis of sorbitol hexaacetate, the methodologies used for synthesizing D-sorbitol could potentially be adapted for the synthesis of sorbitol hexaacetate.

Molecular Structure Analysis

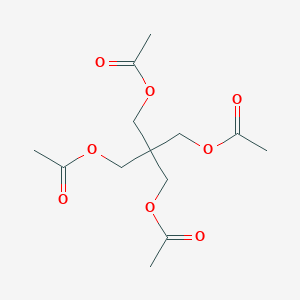

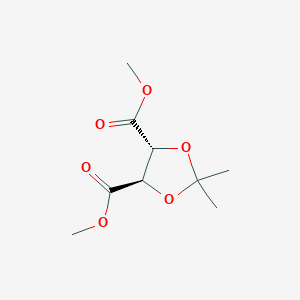

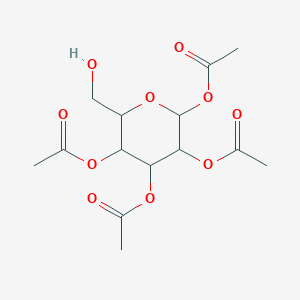

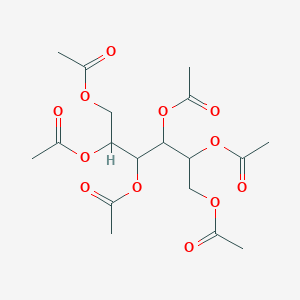

The molecular structure of sorbitol hexaacetate would consist of the sorbitol backbone with six acetyl groups attached to its hydroxyl groups. This structure is likely to influence its physical and chemical properties, such as solubility and reactivity. The exact molecular structure analysis would require further studies that are not described in the provided papers.

Chemical Reactions Analysis

Sorbitol can undergo various chemical reactions due to its polyol nature. The acetylation of sorbitol to form sorbitol hexaacetate involves the substitution of the hydroxyl groups with acetyl groups. This process can significantly alter the reactivity of the molecule, making it suitable for different applications or as an intermediate in chemical synthesis. The provided papers do not detail the chemical reactions specific to sorbitol hexaacetate, but the synthesis of related compounds suggests that sorbitol can be chemically modified in multiple ways .

Physical and Chemical Properties Analysis

Sorbitol is known for its sweet taste and its stability under various conditions. It is also hygroscopic and can be used as a plasticizer. The physical and chemical properties of sorbitol hexaacetate would differ from those of sorbitol due to the presence of acetyl groups. These modifications could affect properties such as melting point, boiling point, solubility in different solvents, and reactivity towards other chemicals. The specific properties of sorbitol hexaacetate would need to be characterized through experimental studies, which are not covered in the provided papers .

科学的研究の応用

Summary of the Application

Sorbitol is used in the synthesis of polyurethane. It’s applied as a raw material of polyols, being the chain extender and the crosslinker . The use of sorbitol in polyurethane production is part of an effort to reduce the use of petroleum-derived precursors and develop bio-based polyurethane from renewable resources .

Methods of Application or Experimental Procedures

Sorbitol is synthesized with toluene-2,4-diisocyanate (TDI) through both conventional heat and microwave processes. The microwave process achieves the same reaction at a faster rate, thereby saving time and energy .

Results or Outcomes

The nature of the resulting polyurethane products depends on the stoichiometry of the reaction. At increasing TDI levels, a viscous liquid, a soft gel, or a hard thermoset could be obtained .

Application in Food Industry

Summary of the Application

Sorbitol is used as an additive in the food industry. It’s used to preserve moisture, add sweetness, and provide texture to products . It’s also not fully digested in your small intestine, resulting in fewer calories being absorbed .

Methods of Application or Experimental Procedures

Sorbitol is added to foods and beverages in place of traditional sugar to reduce their calorie content. It provides about 60% of the sweetness of table sugar .

Results or Outcomes

The use of sorbitol in food products can help reduce the overall calorie content and impact on blood sugar levels, making it a popular choice for foods marketed to people with diabetes .

Application in Cosmetics

Summary of the Application

Sorbitol is often used in modern cosmetics as a humectant and thickener .

Methods of Application or Experimental Procedures

In cosmetics, sorbitol is added to formulations to help retain moisture and provide a smooth texture .

Results or Outcomes

The addition of sorbitol to cosmetic products can improve their feel on the skin and help prevent them from drying out .

Application in Pharmaceutical Industry

Summary of the Application

Sorbitol is used in the pharmaceutical industry as a sweetener and moisture-preserving agent . It’s also used in the manufacture of softgel capsules to store single doses of liquid medicines .

Methods of Application or Experimental Procedures

In pharmaceuticals, sorbitol is added to formulations to improve taste and preserve moisture .

Results or Outcomes

The use of sorbitol in pharmaceutical products can improve their taste and shelf-life .

Application in Paper Industry

Summary of the Application

Sorbitol is used in the paper industry to improve the quality of paper. It helps in increasing the strength of paper and also provides smoothness .

Methods of Application or Experimental Procedures

Sorbitol is added to the pulp during the paper manufacturing process. It reacts with the cellulose in the pulp, improving the paper’s strength and smoothness .

Results or Outcomes

The addition of sorbitol results in paper with improved strength and smoothness, which is beneficial for high-quality printing and writing papers .

Application in Leather Industry

Summary of the Application

Sorbitol is used in the leather industry as a humectant and softening agent. It helps to preserve the moisture in leather and prevents it from drying out .

Methods of Application or Experimental Procedures

During the leather tanning process, sorbitol is added to the tanning solution. It helps to ensure that the leather retains moisture and remains soft and pliable .

Results or Outcomes

The use of sorbitol in the leather industry results in leather products that are soft, supple, and less prone to drying out .

Application in Chemical Industry

Summary of the Application

Sorbitol is used as a raw material for various chemicals such as vitamin C, surfactants, and resins .

Methods of Application or Experimental Procedures

In the chemical industry, sorbitol is used as a starting material in the synthesis of various chemicals. For example, it can be chemically modified to produce ascorbic acid (vitamin C), surfactants for detergents, and resins for coatings .

Results or Outcomes

The use of sorbitol in the chemical industry allows for the production of a wide range of chemicals that have applications in various other industries .

特性

IUPAC Name |

[(2S,3R,4R,5R)-2,3,4,5,6-pentaacetyloxyhexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3/t15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVBTKVPPOFGAT-XMTFNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884361 | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sorbitol hexaacetate | |

CAS RN |

7208-47-1 | |

| Record name | Sorbitol hexaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7208-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucitol, 1,2,3,4,5,6-hexaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-O-acetyl-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。